molecular formula C21H14N2O4 B12949607 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- CAS No. 824421-34-3

9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-

Cat. No.: B12949607
CAS No.: 824421-34-3
M. Wt: 358.3 g/mol
InChI Key: GKBMANPTODITCM-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is a complex organic compound that combines the structural features of anthracenone and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple hydroxyl groups and the benzimidazole moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- typically involves the condensation of anthracenone derivatives with benzimidazole precursors. One common method is the reaction of 1,2-diaminobenzene with anthracenone derivatives under acidic conditions to form the benzimidazole ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or hydroxyl radicals .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final assembly of the target molecule. Techniques such as column chromatography, recrystallization, and distillation are often employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the anthracenone moiety, converting it to a hydroxyl group.

    Substitution: The benzimidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is used as a building block for the synthesis of more complex molecules.

Biology

The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .

Medicine

In medicine, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its antioxidant properties make it a promising candidate for developing treatments for oxidative stress-related conditions .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is unique due to the combination of the anthracenone and benzimidazole moieties, along with multiple hydroxyl groups. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds.

Properties

CAS No.

824421-34-3

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23)

InChI Key

GKBMANPTODITCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O

Origin of Product

United States

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